![molecular formula C20H25N5O B5616105 2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5616105.png)
2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of N-substituted pyrazole derivatives through reactions with aromatic primary amines or via the aza-Wittig reaction. These methods highlight the versatility and complexity of synthesizing such molecules, which can involve cyclocondensation reactions or the use of catalytic amounts of organocatalysts in eco-friendly conditions (Menozzi et al., 1993; Deng et al., 2010).
Molecular Structure Analysis
Molecular structure determination often employs techniques such as X-ray crystallography, NMR, and DFT calculations. For example, compounds with similar structures have been analyzed to reveal planar configurations, intramolecular interactions, and the orientation of phenyl rings, contributing to our understanding of molecular conformation and stability (Ünver et al., 2009; Siddekha et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents to form a wide range of heterocyclic compounds. These reactions are pivotal for creating molecules with potential antimicrobial, anti-inflammatory, and other biological activities. The versatility in chemical reactions underscores the compound's potential as a precursor for synthesizing a wide range of derivatives (Kendre et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's application in various fields. For example, crystal structure analysis can provide insights into the compound's stability and reactivity, essential for designing new molecules with desired properties (Hao et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15(2)19-21-11-12-24(19)16(3)20(26)22-10-9-17-13-23-25(14-17)18-7-5-4-6-8-18/h4-8,11-16H,9-10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFBZCYXLNJOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide |
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